6-imino-N-(3-methoxypropyl)-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclo structure and multiple functional groups. This compound is characterized by a rich molecular composition that includes nitrogen, oxygen, and carbon atoms, with a molecular formula of and a molecular weight of approximately 441.532 g/mol . The presence of methoxy and morpholine groups suggests potential for varied solubility and reactivity profiles, which may be advantageous in pharmaceutical applications.
This compound falls under the category of triazatricyclo compounds, which are known for their diverse biological activities. The imine functional group and carbonyl moiety present in its structure are significant for its chemical reactivity and potential pharmacological properties.
The synthesis of 6-imino-N-(3-methoxypropyl)-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be approached through several synthetic routes:
Technical details regarding specific reagents and conditions for these reactions are often proprietary or vary based on laboratory protocols.
The molecular structure of this compound features:
The structural representation can be expressed in various formats such as SMILES or InChI:
COCCCNC(=O)c1cc2c(nc3c(C)cccn3c2=O)n(CCCOC(C)C)c1=N
InChI=1S/C23H31N5O4/c1-4-9-23-20(27)15-13-16...
The compound's structural data indicates a high degree of complexity with multiple stereocenters that may influence its biological activity.
The chemical reactivity of this compound can be attributed to the presence of the imine functional group and the carbonyl moiety. These functionalities are known to participate in various reactions such as:
Technical details regarding these reactions depend on specific conditions such as solvent choice, temperature, and catalysts used.
While specific biological activity data for this compound may be limited in the literature, compounds with similar structural features often exhibit significant pharmacological properties. The mechanism of action may involve:
Data supporting these mechanisms typically arise from comparative studies with structurally related compounds.
The physical properties of 6-imino-N-(3-methoxypropyl)-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:
Chemical properties include:
Relevant data from analytical studies could provide insights into these properties.
The potential applications of this compound span various fields including:
This compound's unique structural features position it as an interesting subject for further research in medicinal chemistry and related fields.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.: 82-71-3